molecular formula C6H10O3 B1240676 Furo[2,3-b]furan-3-ol, hexahydro- CAS No. 109789-19-7

Furo[2,3-b]furan-3-ol, hexahydro-

Cat. No. B1240676
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]furan-3-ol, hexahydro-, also known as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, is a chemical compound used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor and antiviral agent .


Synthesis Analysis

The synthesis of hexahydro-furo[2,3-b]furan-3-ol has been described in several patents . The process involves several steps such as an allylation step using lithium diisopropyl amide, followed by a reduction step, and further a Swern oxidation step followed by an ozonolytic cleavage and a hydroboration step . The synthesis starts from 2,3-dihydrofuran and comprises the step of treating said intermediate with N-iodosuccinimide and allyl alcohol followed by a radical cyclisation in the presence of a catalyst i.e. cobaloxime .


Molecular Structure Analysis

The molecular formula of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is C6H10O3 . The structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hexahydro-furo[2,3-b]furan-3-ol include allylation, reduction, Swern oxidation, ozonolytic cleavage, and hydroboration . The synthesis also involves a radical cyclisation in the presence of a catalyst .

Scientific Research Applications

Synthesis and HIV Protease Inhibition

  • Efficient Synthesis Techniques : Hexahydrofuro[2,3-b]furan-3-ol has been the focus of research due to its application in HIV protease inhibitors. An efficient method for synthesizing this compound involves using a lanthanide catalyst, which aids in the condensation of 2,3-dihydrofuran and glycolaldehyde dimer. This process is significant for producing various furo[2,3-b]furan derivatives (Yu et al., 2007).
  • Asymmetric One-Pot Synthesis : A one-pot synthesis procedure has been developed for hexahydrofuro[2,3-b]furan-3-ol, using furan and Cbz-protected glycol aldehyde as starting materials. This method is vital for creating building blocks for HIV protease inhibitors like darunavir (Sevenich et al., 2017).

Chemical Synthesis and Applications

  • Domino Claisen Rearrangement : A method involving domino Claisen rearrangement has been developed for creating 3a,6a-dihydro-furo[2,3-b]furan derivatives. This method is atom-economic and initiates with furylcarbinols (Yin et al., 2012).
  • Furo[3,2-b]quinolines Synthesis : A metal-free [4+2] cycloaddition process has been developed for constructing furo[3,2-b]quinolines and furo[2,3-b:4,5-b']diquinolines, using aza-o-quinone methides and furans. This method highlights the dearomatization of furans and shows high regio- and diastereoselectivity (Lei et al., 2020).

Additional Research

  • Antifeeding Activities : Research on perhydrofuro[2,3-b]furan compounds has indicated their potential in antifeeding activities. Substituent groups affect these activities, and protecting the hydroxy group of the hemiacetal enhances these properties (Kojima & Kato, 1980).
  • Stereoselective Synthesis : A stereoselective synthesis approach has been reported for hexahydrofuro[2,3-b]furan-3-ol, achieving high enantiomeric excess. This synthesis is crucial for developing high-affinity P2 ligands in HIV protease inhibitors (Ghosh et al., 2006).

properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432484
Record name Furo[2,3-b]furan-3-ol, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]furan-3-ol, hexahydro-

CAS RN

109789-19-7
Record name Furo[2,3-b]furan-3-ol, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
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